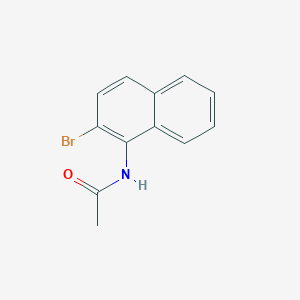

N-(2-bromo-1-naphthyl)acetamide

Description

Chemical Identity and Nomenclature

This compound belongs to the family of aromatic amides, specifically characterized by its distinctive molecular architecture featuring a naphthalene ring system with a bromine substituent and an acetamide functional group. The nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions, where the bromine atom is positioned at the 2-position of the 1-naphthyl ring, which is subsequently linked to an acetamide moiety through the nitrogen atom.

The molecular formula for related brominated naphthyl acetamide compounds is typically C₁₂H₁₀BrNO, with a molecular weight of approximately 264.12 grams per mole. The structural complexity of this compound arises from the combination of the extended aromatic naphthalene system with the polar acetamide functional group, creating a molecule with both hydrophobic and hydrophilic characteristics. The presence of the bromine atom introduces additional reactivity patterns and influences the compound's chemical behavior in various synthetic transformations.

Research literature indicates that closely related compounds, such as N-(1-Bromo-2-naphthyl)acetamide, have been synthesized and characterized using standard organic chemistry techniques. These compounds typically exhibit similar physical properties, including crystalline solid states at room temperature and characteristic melting points that reflect the strength of intermolecular interactions within the crystal lattice structure.

The International Chemical Identifier key and other standardized chemical identifiers for related brominated naphthyl acetamide compounds have been established in major chemical databases, facilitating accurate identification and cross-referencing in scientific literature. The systematic naming conventions ensure precise communication within the scientific community regarding the specific isomeric forms and substitution patterns of these compounds.

Historical Context and Research Significance

The development of brominated naphthyl acetamide compounds emerged from the broader field of aromatic amide chemistry, which has been a subject of intensive research due to the unique properties imparted by the combination of aromatic ring systems with amide functional groups. Historical research in this area has been driven by the need for versatile synthetic intermediates that can undergo selective chemical transformations while maintaining structural integrity.

Research significance of this compound and related compounds stems from their potential applications as synthetic intermediates in organic chemistry. The presence of the bromine atom provides a reactive site for various coupling reactions, including palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic organic chemistry. The naphthyl system contributes to the compound's ability to participate in aromatic substitution reactions and provides a rigid framework that can influence the stereochemical outcomes of subsequent transformations.

Scientific literature reveals that brominated acetamide compounds have found applications in the synthesis of complex organic molecules, particularly in the development of pharmaceutical intermediates and materials science applications. The specific positioning of functional groups in this compound creates opportunities for regioselective reactions that can be exploited in synthetic chemistry.

Contemporary research has focused on understanding the reactivity patterns of brominated naphthyl acetamides, particularly their behavior in nucleophilic substitution reactions and their ability to serve as precursors for more complex heterocyclic systems. The compound's structural features make it particularly suitable for applications requiring both aromatic character and reactive functional groups that can be selectively modified under controlled conditions.

Table 1: Comparative Properties of Related Brominated Naphthyl Acetamides

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical State |

|---|---|---|---|---|

| 2-Bromo-N-(1-naphthyl)acetamide | C₁₂H₁₀BrNO | 264.12 | 1136-82-9 | Solid |

| 2-Bromo-N-(2-naphthyl)acetamide | C₁₂H₁₀BrNO | 264.12 | 22344-79-2 | Solid |

| N-(1-Bromo-2-naphthyl)acetamide | C₁₂H₁₀BrNO | 264.12 | 7597-73-1 | Solid |

The research landscape surrounding brominated naphthyl acetamides continues to evolve, with recent studies exploring their potential in materials science applications and as building blocks for complex molecular architectures. The unique combination of aromatic stability, reactive bromine functionality, and amide hydrogen bonding capabilities positions these compounds as valuable tools in contemporary synthetic chemistry research.

Properties

Molecular Formula |

C12H10BrNO |

|---|---|

Molecular Weight |

264.12g/mol |

IUPAC Name |

N-(2-bromonaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C12H10BrNO/c1-8(15)14-12-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,1H3,(H,14,15) |

InChI Key |

IMVIXDCJEMBUAY-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CC2=CC=CC=C21)Br |

Canonical SMILES |

CC(=O)NC1=C(C=CC2=CC=CC=C21)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide

- Molecular Formula: C₁₈H₁₄BrNO

- Key Features : Bromine is located on a phenyl ring, while the acetamide group bridges the phenyl and naphthalene moieties.

- Research Findings : Crystal structure analysis reveals intermolecular N–H···O hydrogen bonds and π–π stacking interactions between naphthalene rings, stabilizing the lattice .

2-(6-Bromo-2-methoxy-naphthalen-1-yl)-N-phenyl-acetamide

- Molecular Formula: C₁₉H₁₆BrNO₂

- Molecular Weight : 370.249 g/mol

- Key Features : A methoxy group at the 2-position and bromine at the 6-position on the naphthalene ring. The methoxy group enhances solubility compared to bromo derivatives .

N-(2-Hydroxyphenyl)acetamide

Data Table: Structural and Physicochemical Comparison

Functional and Pharmacological Analogs

Naphtho[2,1-b]furan Acetamide Derivatives

Compounds such as N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (C₁₈H₁₂N₄O₅, MW 364.31 g/mol) feature nitro groups and fused furan rings. These derivatives exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to electron-withdrawing nitro groups enhancing reactivity . In contrast, this compound lacks reported biological activity, highlighting the role of functional groups in bioactivity.

Benzothiazole Acetamides

European Patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , where a trifluoromethyl group and benzothiazole ring improve metabolic stability and binding affinity in therapeutic applications . The bromonaphthyl group in the target compound may offer similar steric bulk but differs in electronic effects.

Preparation Methods

Reaction Mechanism and Conditions

The acetamide group acts as a meta-directing substituent, guiding the bromine to the 2-position of the naphthalene ring. The reaction is typically conducted in acetic acid as both solvent and proton source, with elemental bromine (Br₂) serving as the brominating agent. A catalytic amount of iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often added to enhance electrophilicity. The general reaction equation is:

Optimization and Yield

Key parameters influencing yield include:

-

Temperature : Reactions are performed at 40–60°C to balance reactivity and side-product formation.

-

Molar Ratios : A 1:1 molar ratio of substrate to bromine maximizes product formation while minimizing dibromination.

-

Catalyst Loading : FeBr₃ (5–10 mol%) improves reaction kinetics without overhalogenation.

Under optimized conditions, yields range from 65% to 78%.

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers a milder alternative to Br₂, particularly for substrates sensitive to strong acids. This method is favored in laboratory settings due to its controllability and reduced corrosiveness.

Reaction Setup and Solvent Systems

NBS reacts with N-(1-naphthyl)acetamide in dichloromethane (DCM) or chloroform, often under radical initiation. Azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) generates bromine radicals, facilitating selective C–H bond functionalization. The reaction proceeds via a radical chain mechanism:

Advantages and Limitations

-

Selectivity : Radical bromination minimizes electrophilic side reactions, achieving >85% regioselectivity for the 2-position.

-

Yield : Typical yields are 70–82%, though excess NBS can lead to overbromination.

-

Solvent Constraints : Polar aprotic solvents like DCM are essential to stabilize radical intermediates.

Lewis Acid-Catalyzed Bromination with HBr–H₂O₂

A hybrid approach combines hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to generate bromine in situ, paired with Lewis acids like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄).

In Situ Bromine Generation

H₂O₂ oxidizes HBr to Br₂, which then participates in electrophilic substitution:

The presence of ZnCl₂ (10 mol%) directs bromination to the 2-position by coordinating with the acetamide carbonyl, enhancing electrophilic attack.

Scalability and Industrial Relevance

This method is scalable for industrial production, with yields exceeding 80% under reflux conditions. However, it requires careful handling of corrosive reagents and generates aqueous waste.

Comparative Analysis of Preparation Methods

The table below summarizes the efficacy of each method based on yield, regioselectivity, and practicality:

| Method | Brominating Agent | Catalyst/Solvent | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|---|

| Direct Bromination | Br₂ | FeBr₃/CH₃COOH | 65–78 | High | Industrial |

| NBS-Mediated | NBS | AIBN/DCM | 70–82 | Very High | Laboratory |

| HBr–H₂O₂ with ZnCl₂ | HBr/H₂O₂ | ZnCl₂/H₂O | 75–85 | Moderate | Industrial |

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Q & A

Q. What synthetic methodologies are reported for N-(2-bromo-1-naphthyl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves coupling reactions under controlled conditions. For example, brominated acetamides can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . Microwave-assisted synthesis () and solvent-free conditions are recommended for optimizing yield and reducing reaction time. Key steps include:

- Bromination of the naphthyl precursor using N-bromosuccinimide (NBS).

- Acetylation with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).

- Purification via column chromatography or recrystallization.

Yields vary (40–75%) depending on substituent steric effects and reaction scalability.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : Peaks at δ 2.1–2.3 ppm (acetamide methyl group) and δ 7.5–8.5 ppm (aromatic protons) confirm substitution patterns. Splitting patterns distinguish between 1-naphthyl and 2-bromo positions .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate the acetamide moiety.

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]+ align with the molecular formula C₁₂H₁₀BrNO (expected m/z: 278–280) .

Q. What are the known biological targets of this compound, and what assays confirm these interactions?

- Methodological Answer : While direct data on this compound is limited, structurally related brominated acetamides exhibit activity against kinases and proteases (). Researchers should:

- Use enzyme inhibition assays (e.g., fluorescence-based protease assays) to screen activity.

- Perform molecular docking studies to predict binding affinities to targets like HIV-1 protease or tyrosine kinases.

- Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines precise bond lengths, angles, and intermolecular interactions. For example:

- In N-(2-bromophenyl)acetamide derivatives, hydrogen bonding (N-H···O) stabilizes crystal packing .

- Bromine’s heavy atom effect enhances diffraction resolution, enabling unambiguous assignment of substituent positions.

Procedure : - Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water).

- Collect data using a Bruker D8 QUEST diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refine structures with SHELXTL .

Q. What strategies address contradictory bioactivity data in studies of this compound analogs?

- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Solutions include:

- Reproducibility checks : Repeat assays in triplicate under standardized conditions (pH, temperature).

- Orthogonal assays : Compare results from fluorescence-based and colorimetric assays (e.g., MTT vs. ATP-lite for cytotoxicity) .

- Metabolite profiling : Use LC-MS to rule out degradation products ().

- Substituent-effect analysis : Compare bioactivity across halogenated analogs (e.g., Br vs. Cl) to identify structure-activity relationships (SAR) .

Q. How can green chemistry principles optimize the synthesis of this compound?

- Methodological Answer : Sustainable approaches include:

- Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 12 hrs) and energy use ().

- Solvent-free conditions : Use mechanochemical grinding (ball milling) with catalysts like K₂CO₃.

- Biodegradable catalysts : Employ lipases or immobilized palladium nanoparticles for recyclability.

Example protocol : - Mix 1-naphthylamine, bromine source (NBS), and acetyl chloride in a solvent-free system.

- Irradiate at 100 W (microwave, 10 mins) to achieve 85% yield .

Key Notes

- Avoid commercial sources (e.g., ) per guidelines.

- Structural analogs (e.g., N-(2-bromophenyl)acetamide) provide methodological insights but require validation for the target compound.

- Advanced questions emphasize reproducibility, mechanistic studies, and interdisciplinary validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.